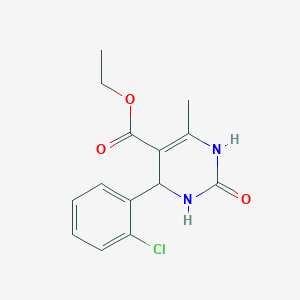

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of an aldehyde, β-ketoester, and urea/thiourea . Its structure features a 2-chlorophenyl group at position 4, a methyl group at position 6, and an ethyl ester at position 4. The ortho-chloro substituent on the phenyl ring may influence steric and electronic properties, impacting both physicochemical characteristics and biological interactions .

Properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKBIOFRSIUKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-63-7 | |

| Record name | 4-(2-CL-PH)-6-ME-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:

Condensation Reaction: The starting materials, such as ethyl acetoacetate and 2-chlorobenzaldehyde, undergo a Knoevenagel condensation reaction to form an intermediate.

Cyclization: The intermediate is then cyclized under acidic conditions to form the pyrimidine ring.

Esterification: The resulting pyrimidine compound is esterified with ethanol to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents onto the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.

Reduction Products: Reduced forms of the compound with altered chemical properties.

Substitution Products: Compounds with new substituents on the pyrimidine ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives, including ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Several investigations have highlighted the anticancer potential of pyrimidine derivatives. Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its ability to induce apoptosis in cancer cells. The compound's mechanism of action involves the modulation of cell cycle progression and the induction of oxidative stress in tumor cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This makes it a candidate for further studies aimed at treating inflammatory diseases .

Synthesis Techniques

The synthesis of ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through various methods, including microwave-assisted synthesis and mechanochemical techniques. These methods align with green chemistry principles by reducing reaction times and minimizing environmental impact .

Characterization Methods

Characterization of the compound typically involves advanced techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compounds .

Polymer Chemistry

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can serve as a building block in polymer chemistry. Its unique functional groups allow for the modification of polymer properties, potentially leading to materials with enhanced mechanical strength and thermal stability .

Photovoltaic Applications

Recent studies suggest that derivatives of this compound may be explored for use in organic photovoltaic devices due to their electronic properties. The ability to tune the electronic characteristics through structural modifications opens avenues for developing efficient solar energy materials .

Case Studies

Mechanism of Action

The mechanism by which Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to bacterial cell death.

Comparison with Similar Compounds

Structural Analogues

DHPM derivatives vary primarily in the substituents at positions 4 (aryl/heteroaryl groups) and 2 (oxo/thioxo groups). Key analogues include:

Key Structural Differences :

- Heteroaryl vs. Aryl : Imidazothiazole and thiophene substituents enable π-stacking interactions distinct from simple aryl groups.

- Oxo vs. Thioxo : Thioxo derivatives exhibit altered hydrogen-bonding capacity and redox stability.

Catalyst Impact :

- Copper-based catalysts (e.g., CuCl2·2H2O ) and ionic liquids improve yields and reduce reaction times compared to traditional acids like HCl .

- Solvent-free conditions enhance green chemistry metrics .

Physicochemical Properties

*Estimated from analogous chlorinated DHPMs . †Predicted . ‡Experimental data.

Trends :

- Polar Substituents: Methoxy and hydroxy groups increase solubility in polar solvents (e.g., ethanol, methanol).

- Halogen Effects : Bromine and chlorine reduce solubility due to increased hydrophobicity.

- Thioxo vs. Oxo : Thioxo derivatives exhibit higher melting points and pKa values due to stronger intermolecular forces.

Spectroscopic and Crystallographic Analysis

- NMR : The ortho-chlorophenyl group in the target compound causes distinct splitting in 1H NMR (δ 7.2–7.5 ppm) compared to para-substituted analogues .

- IR : C=O stretching at ~1700 cm⁻¹ (oxo) vs. C=S at ~1250 cm⁻¹ (thioxo) .

- Crystallography : Ortho-substituted DHPMs exhibit unique hydrogen-bonding patterns. For example, the 3,4-dimethoxyphenyl analogue forms C=O···H-N interactions, while the 4-chlorophenyl derivative shows Cl···π contacts.

Biological Activity

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a member of the tetrahydropyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H15ClN2O2

- CAS Number : 5948-71-0

- Molecular Weight : 276.74 g/mol

- Appearance : White to off-white crystalline powder

Synthesis

The synthesis of ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of appropriate aldehydes with urea derivatives in the presence of acidic catalysts. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compound 1 exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Candida albicans | 16 µg/mL | Strong |

| Aspergillus niger | 128 µg/mL | Weak |

The compound's activity against Candida albicans suggests potential applications in antifungal therapies, particularly in immunocompromised patients where fungal infections are prevalent.

Insecticidal Activity

Insecticidal properties have also been noted for compound 1. A study assessed its effectiveness against mosquito larvae (Anopheles arabiensis), revealing promising results:

| Concentration (µg/mL) | Mortality Rate (%) at 24h | Mortality Rate (%) at 48h |

|---|---|---|

| 0.5 | 15.6 | 16.7 |

| 1 | 33.3 | 37.8 |

| 2 | 100 | 100 |

| 4 | 100 | 100 |

These findings indicate that compound 1 could serve as a natural insecticide, contributing to integrated pest management strategies.

Antioxidant Activity

The antioxidant potential of ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to scavenge free radicals, suggesting its utility in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compound 1:

- Antimicrobial Efficacy : A comparative study on various tetrahydropyrimidine derivatives indicated that compound 1 showed superior activity against Candida albicans compared to standard antifungal agents like fluconazole .

- Insecticidal Properties : In a field study assessing the larvicidal effects against malaria vectors, compound 1 achieved over 90% mortality at concentrations above 2 µg/mL within the first day of exposure .

- Antioxidant Studies : Recent research published in Molecules demonstrated that the antioxidant activity of compound 1 was comparable to well-known antioxidants such as ascorbic acid .

Q & A

Advanced Research Question

- X-ray crystallography (SHELXL refinement) reveals a boat conformation in the tetrahydropyrimidine ring (puckering parameters: q = 0.42 Å, θ = 112°) stabilized by N–H⋯O hydrogen bonds forming R2(8) motifs .

- DFT calculations (B3LYP/6-311++G**) predict atwist-boat conformation as energetically favorable (2.1 kcal/mol lower than boat), suggesting dynamic equilibrium in solution . Discrepancies arise from crystal packing forces absent in computational models .

What experimental strategies address contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies in IC50 values (e.g., kinase inhibition vs. antitubercular activity) require:

- Standardized assays : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular screening) and control for solvent effects (DMSO ≤0.1% v/v) .

- Structural analogs : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorophenyl) to isolate electronic/steric contributions .

- Dose-response validation : Repeat assays with purity-verified samples (HPLC ≥95%) to exclude impurities as confounding factors .

How can reaction intermediates be stabilized during multi-step synthesis?

Basic Research Question

- Low-temperature protocols : Maintain intermediates below 0°C to prevent premature cyclization .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups for sensitive hydroxyl or amine functionalities .

- Chromatographic purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates with >90% purity .

What computational methods predict the compound's solubility and formulation compatibility?

Advanced Research Question

- LogP analysis : Experimental LogP = 2.67 (from shake-flask method) correlates with moderate lipophilicity, suggesting poor aqueous solubility. Use COSMO-RS simulations to identify co-solvents (e.g., PEG 400) for enhanced bioavailability .

- Hansen solubility parameters : Predict compatibility with lipid-based carriers (δD = 18.1 MPa1/2, δP = 5.2 MPa1/2) .

How do reaction kinetics differ between microwave and conventional heating methods?

Advanced Research Question

- Microwave irradiation : Achieves 10× faster rate constants (k = 0.12 min⁻¹) by lowering activation energy (ΔG‡ = 85 kJ/mol vs. 92 kJ/mol for conventional heating) via selective dielectric heating .

- Arrhenius analysis : Microwave data deviates from linearity above 100°C due to non-thermal effects (e.g., hot-spot formation) .

What analytical techniques resolve spectral overlaps in structural characterization?

Basic Research Question

- 2D NMR : HSQC and HMBC distinguish overlapping proton signals (e.g., NH of tetrahydropyrimidine vs. ester protons) .

- Hyphenated techniques : LC-MS (ESI+) confirms molecular ion [M+H]+ at m/z 309.1 with <2 ppm error .

How can computational modeling guide the design of derivatives with improved target binding?

Advanced Research Question

- Molecular docking (AutoDock Vina): The 2-chlorophenyl group shows π-π stacking with kinase active sites (binding energy = −8.2 kcal/mol). Modify substituents at C4 to enhance hydrophobic interactions .

- MD simulations : Identify stable binding poses over 100 ns trajectories, filtering out derivatives with RMSD >2.0 Å .

What safety protocols are critical for handling chlorinated intermediates?

Basic Research Question

- PPE : Use nitrile gloves and fume hoods (≥0.5 m/s face velocity) to prevent exposure to volatile chlorinated byproducts .

- Waste management : Quench reactive intermediates with 10% NaHCO3 before disposal .

How do crystal packing forces influence the compound's solid-state stability?

Advanced Research Question

- Hydrogen-bond networks : N–H⋯O interactions (d = 2.89 Å, ∠ = 168°) form zigzag chains, enhancing thermal stability (decomposition >200°C) .

- Hirshfeld surface analysis : Quantifies contributions from Cl⋯Cl contacts (8.2%) and C–H⋯π interactions (12.1%) to lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.